Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate

Description

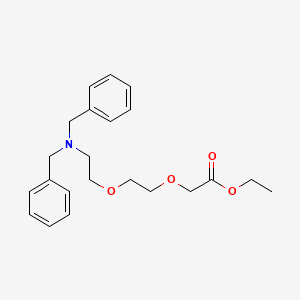

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is a synthetic ester compound characterized by a polyethylene glycol (PEG)-like ethoxy chain terminated with a dibenzylamino group. Its structure comprises:

- Ethyl acetate backbone: Provides ester functionality, influencing solubility and reactivity.

- Triple ethoxy chain (-OCH₂CH₂-OCH₂CH₂-O-): Enhances hydrophilicity and molecular flexibility.

This compound is likely used in organic synthesis as a building block for pharmaceuticals, agrochemicals, or polymer additives. The dibenzylamino group may serve as a protective group for amines or a directing group in catalytic reactions .

Properties

Molecular Formula |

C22H29NO4 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

ethyl 2-[2-[2-(dibenzylamino)ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C22H29NO4/c1-2-27-22(24)19-26-16-15-25-14-13-23(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-12H,2,13-19H2,1H3 |

InChI Key |

DDNPVVYLCZWCEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate typically involves the reaction of dibenzylamine with ethylene oxide to form 2-(dibenzylamino)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-(2-(dibenzylamino)ethoxy)ethanol. Finally, this compound is esterified with ethyl chloroacetate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The dibenzylamino group can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula C₂₃H₃₁NO₄.

Key Observations:

Amino Group Variations: The dibenzylamino group in the target compound provides greater steric hindrance and aromaticity compared to diethylamino (as in ) or unsubstituted amino groups. This may reduce nucleophilicity but enhance binding to aromatic targets in drug design. Chloro-substituted analogues (e.g., 2-(2-chloroethoxy)ethyl acetate ) exhibit higher reactivity and toxicity due to the electrophilic chlorine atom, necessitating strict handling protocols .

Ester Reactivity: Ethoxy chains increase hydrophilicity, but longer chains (e.g., triple ethoxy in the target compound) may reduce volatility compared to simpler esters like 2-ethoxyethyl acetate . Benzothiazole-containing esters (e.g., ) show enhanced electronic properties for applications in optoelectronics, unlike the dibenzylamino analogue.

Biological Activity: Coumarin-derived esters (e.g., 4-acetoxy cinnamyl acetate ) demonstrate cytotoxic activity (IC₅₀ = 19.35 μM against A549 cells), suggesting that acetoxy and aromatic groups are critical for bioactivity. The dibenzylamino group’s role in cytotoxicity remains unexplored but warrants investigation.

Biological Activity

Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The dibenzylamino group is introduced through amination reactions, followed by the addition of ethoxy groups via etherification processes. The final esterification step yields the target compound. Detailed synthetic pathways can vary based on the specific reagents and conditions used.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of ethyl esters have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited |

| Staphylococcus aureus | Inhibited |

| Candida albicans | Inhibited |

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, the compound's ability to upregulate pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 has been observed . Flow cytometric analysis further supports these findings, indicating cell cycle arrest in the G1 phase.

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has also been noted. Studies suggest that these compounds can inhibit key inflammatory pathways, potentially through modulation of cytokine production and reduction of oxidative stress markers .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Receptor Interaction : The dibenzylamino moiety may act as a ligand for specific receptors involved in cell signaling.

- Enzyme Modulation : The compound may inhibit or activate enzymes critical for cellular processes, including those involved in apoptosis and inflammation.

- Gene Expression Regulation : It may influence transcription factors that regulate genes associated with cell survival and proliferation.

Case Studies

Several studies have reported on the biological activities of structurally related compounds:

- Study on Antimicrobial Activity : A series of ethyl derivatives were tested against various microbial strains, showing significant inhibition rates comparable to standard antibiotics .

- Study on Cancer Cell Lines : Research involving MCF-7 breast cancer cells revealed that certain derivatives induced apoptosis through mitochondrial pathways, suggesting potential for therapeutic applications in oncology .

- Anti-inflammatory Research : Compounds exhibiting structural similarities demonstrated reduced levels of pro-inflammatory cytokines in animal models of inflammation, indicating their potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.